Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. It exhibits promising anti-tumor activity and has been investigated for its potential in treating MET-dependent cancers. SAR125844 demonstrated sustained target engagement at tolerated doses in human xenograft tumor models.
Compound Description: AZD5153 is a bivalent bromodomain and extraterminal (BET) inhibitor. It displays high potency against BRD4, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies.
Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. This compound entered clinical trials for treating solid tumors but was linked to renal complications, potentially due to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11).
Relevance: Compound 1 exemplifies a related structure containing the [, , ]triazolo[4,3-b]pyridazine core. In contrast to 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone, Compound 1 incorporates a 3-methylisothiazol-5-yl substituent at the 6-position and a naphthyridine moiety connected via a methylene linker at the 3-position. This example demonstrates how structural modifications to the triazolopyridazine scaffold can significantly influence metabolic stability and potential toxicity concerns.
This analysis highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine core as a scaffold in drug discovery. Modifications to the substituents at the 3- and 6-positions of this core structure yield compounds with varying pharmacological profiles, including MET kinase inhibitors, BET inhibitors, and c-Met inhibitors. Furthermore, this comparison underscores the importance of considering metabolic stability and potential toxicity issues when designing novel drug candidates based on this scaffold.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.